molecular formula C27H25F3N4O2 B4312836 1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE

1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE

Cat. No.: B4312836
M. Wt: 494.5 g/mol
InChI Key: YCEGERCLJGSBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperazine ring, an indole core, and a trifluoromethoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting benzyl chloride with piperazine under basic conditions.

    Indole Synthesis: The indole core is prepared through Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate ketone.

    Coupling Reaction: The piperazine intermediate is then coupled with the indole core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Trifluoromethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting neurological disorders.

    Pharmacology: Study of its interactions with various receptors and enzymes in the body.

    Materials Science: Exploration of its properties for use in organic electronics and photonics.

    Biology: Investigation of its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE involves its interaction with specific molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methylbenzylpiperazine: A stimulant drug with a similar piperazine structure.

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: A compound with a similar piperazine moiety.

Uniqueness

1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE is unique due to the presence of the trifluoromethoxyphenyl group and the indole core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(4-benzylpiperazin-1-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N4O2/c28-27(29,30)36-22-12-10-21(11-13-22)31-25-23-8-4-5-9-24(23)34(26(25)35)19-33-16-14-32(15-17-33)18-20-6-2-1-3-7-20/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEGERCLJGSBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)OC(F)(F)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
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1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
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1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
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1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
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1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
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1-[(4-BENZYLPIPERAZINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE

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